Enhanced Thermal Stabilization of ClpP Compared to Parent Compound ZG111
ZG36 exhibits improved stabilization effects on the thermal stability of ClpP in acute myeloid leukemia (AML) cell lines when compared to the parent compound ZG111 [1]. This enhanced thermal shift indicates stronger direct binding between ZG36 and ClpP, corroborated by the resolved co-crystal structure (PDB ID: 8I7X) [2].
| Evidence Dimension | Thermal stability shift (ΔTm) of human ClpP |
|---|---|
| Target Compound Data | Exhibited improved stabilization effect; precise ΔTm value not disclosed but described as superior |
| Comparator Or Baseline | ZG111: Lower stabilization effect |
| Quantified Difference | Qualitatively improved thermal stabilization; X-ray crystal structure confirms direct binding |
| Conditions | Thermal shift assay in AML cell lysates; X-ray crystallography at 1.99 Å resolution |
Why This Matters
Superior target engagement in AML cells translates to more robust degradation of respiratory chain complexes and predictable antileukemic activity, reducing experimental variability in mitochondrial protease studies.
- [1] Zhang R, Wang P, Wei B, Chen L, Song X, Pan Y, Li J, Gan J, Zhang T, Yang CG. Assessment of the structure-activity relationship and antileukemic activity of diacylpyramide compounds as human ClpP agonists. Eur J Med Chem. 2023 Oct 5;258:115577. PMID: 37352796. View Source
- [2] PDB ID: 8I7X. Crystal structure of human ClpP in complex with ZG36. Released 2023-02-02. View Source
